N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonyl groups attached to an anilinoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Sulfonyl Aniline Intermediate
- React 4-methoxyaniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine to form N-(4-methoxyphenyl)sulfonylaniline.
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Acylation Reaction
- The intermediate N-(4-methoxyphenyl)sulfonylaniline is then reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
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Oxidation
- The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
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Reduction
- The nitro group (if present) can be reduced to an amine.
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Substitution
- The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide has several scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
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Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
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Industry
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy group can modulate its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
- N-(3-bromophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
- N-(3-methylphenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-3-2-4-9-18)15-21(25)23-17-7-5-6-16(22)14-17/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPCOVAOYGIUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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